1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea
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Overview
Description
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea involves the inhibition of enzyme activity by binding to the active site of the enzyme. The compound binds to the enzyme through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to the disruption of the enzyme-substrate interaction. This results in the inhibition of enzyme activity and the downstream cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit cell proliferation, induce apoptosis, and reduce inflammation in various cell lines and animal models. Additionally, the compound has been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea in lab experiments is its potent inhibitory activity against various enzymes. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and animals in experiments.
Future Directions
There are several future directions for the research on 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea. One potential direction is the development of novel drugs based on the structure of this compound. The potent inhibitory activity of this compound against various enzymes makes it a promising lead compound for drug development. Another direction is the investigation of the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases. Finally, the use of this compound in combination with other drugs or therapies for the treatment of various diseases should also be explored.
In conclusion, this compound is a promising compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its potent inhibitory activity against various enzymes makes it a useful tool for studying the role of these enzymes in various cellular processes. Further research is needed to fully understand the potential of this compound and its derivatives for drug development and therapeutic applications.
Synthesis Methods
The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea involves the reaction of 4-fluorobenzyl azide with m-tolyl isocyanate in the presence of copper (I) iodide as a catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the Huisgen cycloaddition. The product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess potent inhibitory activity against a wide range of enzymes, including protein kinase C (PKC), Janus kinase 2 (JAK2), and spleen tyrosine kinase (SYK). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis, making them attractive targets for drug development.
properties
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O/c1-11-3-2-4-13(9-11)19-16(24)18-10-15-20-21-22-23(15)14-7-5-12(17)6-8-14/h2-9H,10H2,1H3,(H2,18,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSUTHPPDWDWNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.